

Quantitative Data Summary of Diaplasinin

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Diaplasinin

CAS No.: 481631-45-2

Cat. No.: S538532

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The table below summarizes key biochemical and in vitro characteristics of **Diaplasinin** from supplier data and early research:

Parameter	Value / Description	Context / Assay Type
IC ₅₀ (Enzymatic)	295 nM [1] [2]	PAI-1 inhibition [1] [2]
IC ₅₀ (for tPA)	157 nM [2]	Preservation of tPA activity in presence of PAI-1 [2]
IC ₅₀ (for uPA)	87 nM [2]	Preservation of uPA activity in presence of PAI-1 [2]
Apparent K _d	254 nM [2]	Binding to fluorophore-tagged PAI-1 (PAI-NBD119) [2]
Molecular Weight	501.62 g/mol [1] [2]	Chemical formula: C ₃₂ H ₃₁ N ₅ O [1] [2]
CAS Number	481631-45-2 [1] [2]	-
Physical Form	Solid [1]	Off-white to light yellow solid [2]
Recommended Solvent	DMSO [1] [2]	Soluble to at least 125 mg/mL (249.19 mM) [2]

Documented Experimental Applications

Here are methodologies from recent scientific literature that utilized **Diaplasinin** in their experiments.

In Vivo Model of Sepsis-Induced Cardiomyopathy [3]

This 2024 study investigated the role of a PAI-1 inhibitor in a mouse model of sepsis.

- **Animal Model:** Male C57BL/6 mice (8-week-old) were used.
- **Sepsis Induction:** Sepsis was induced via **cecal ligation and puncture (CLP)**. Sham-operated mice underwent the same surgery without ligation and puncture.
- **Compound Treatment:** Mice in the treatment groups received intraperitoneal (**i.p.**) injections of **Diaplasinin** at 200 nM or 400 nM daily [3].
- **Key Outcome Measures:**
 - **Survival Rate:** Monitored over 7 days.
 - **Cardiac Function:** Assessed by echocardiography to measure Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (LVFS) at day 1 post-CLP.
 - **Biomarker Analysis:** Heart tissues were collected for immunohistochemistry (IHC) and Western blotting to detect Cleaved Caspase-3 and Serpine1 (PAI-1) expression [3].

In Vitro Model of Cardiomyocyte Apoptosis [3]

The same study also detailed protocols for cellular assays.

- **Cell Line:** Mouse atrial cardiomyocyte cell line (HL-1).
- **Cell Culture:** HL-1 cells were cultured in specific medium in a humidified incubator (5% CO₂ at 37°C).
- **Treatment:**
 - Cells were exposed to **LPS (10.0 mg/L)** to induce an injury model.
 - **Diaplasinin** was added to the culture to test its protective effect.
 - **Gene Silencing:** siRNA against Serpine1 (PAI-1) and YAP1 were transfected using Lipofectamine 2000 to investigate the signaling pathway [3].
- **Outcome Measures:**
 - **Cell Viability:** Measured using a **CCK-8 assay**.
 - **Apoptosis Rate:** Quantified by **flow cytometry**.
 - **Protein Expression:** Analyzed by **Western blotting** for YAP1, Serpine1, and Cleaved Caspase-3 [3].

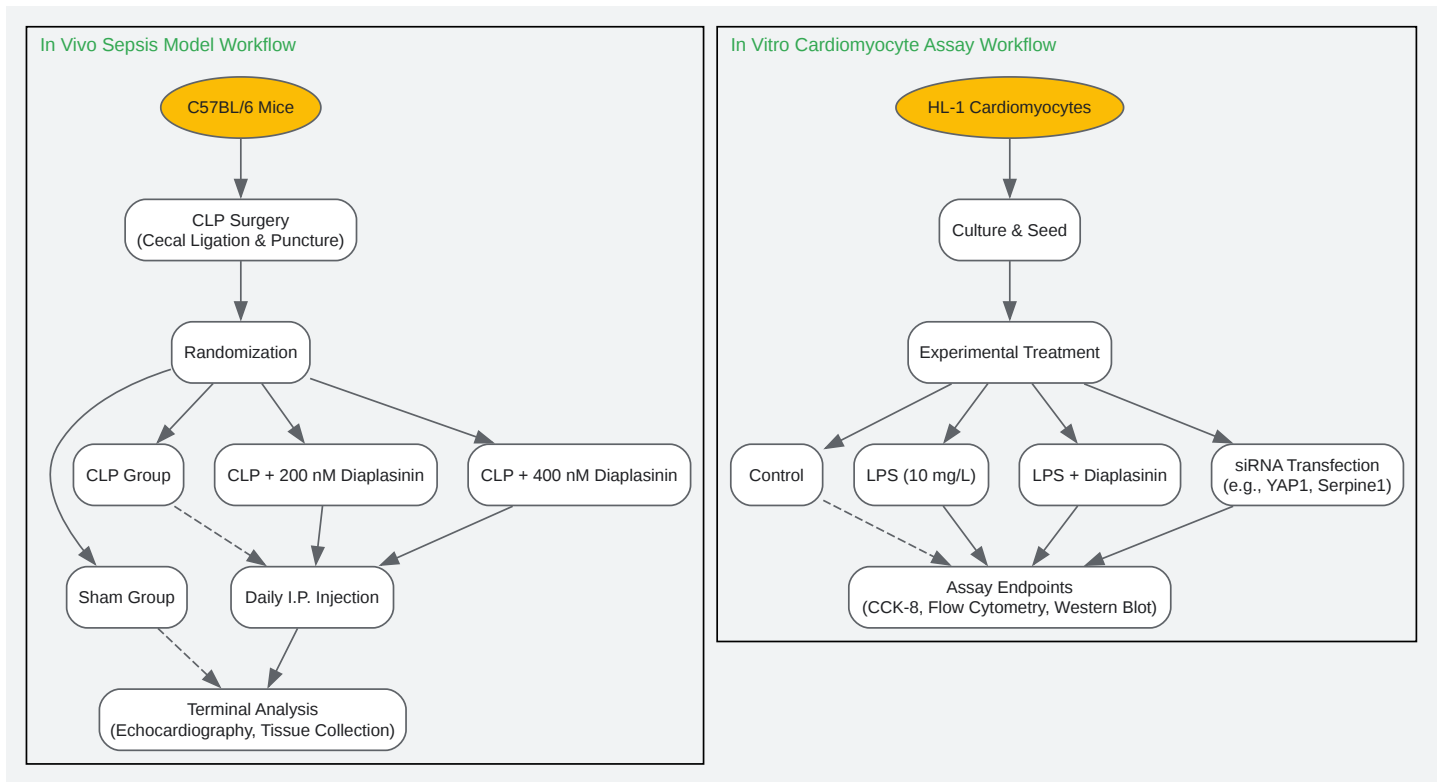
Mechanism of Action and Experimental Context

Understanding PAI-1 biology and **Diaplasinin**'s mechanism can help in designing robust experiments.

- **PAI-1's Role:** Plasminogen activator inhibitor-1 (PAI-1) is the primary physiological inhibitor of tissue-type (tPA) and urokinase-type (uPA) plasminogen activators, thus regulating fibrinolysis. It is also involved in processes like cell migration and apoptosis [4].
- **Diaplasinin's Mechanism:** **Diaplasinin** is a potent synthetic antagonist of PAI-1. It works by preserving the activity of tPA and uPA in the presence of PAI-1, thereby promoting fibrinolysis. It has also been shown to bind directly to PAI-1, quenching the fluorescence of a tagged form of the protein, which indicates a direct interaction [2].
- **Note on Specificity:** Research on other PAI-1 inhibitors suggests they can have complex mechanisms, such as binding only to the latent form of PAI-1 and accelerating its transition from the active state, thereby depleting the pool of active inhibitor [5]. The exact binding site and conformational specifics for **Diaplasinin** are not fully detailed in the available sources.

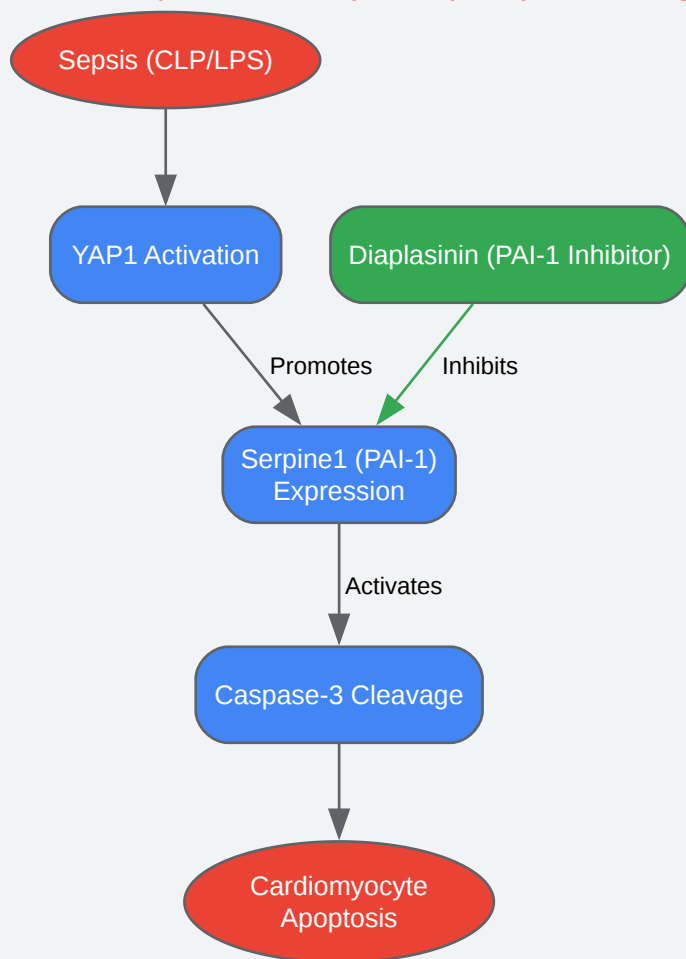
Experimental Workflow and Pathway Visualization

Based on the retrieved study, the following diagrams outline the key in vivo and in vitro workflows, as well as the molecular pathway investigated.



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Proposed YAP1/Serpine1 Pathway in Sepsis (Based on [3])



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Important Notes for Protocol Development

- **Solution Preparation:** **Diaplasinin** is typically dissolved in DMSO as a stock solution (e.g., 10-125 mg/mL). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Further dilute in buffer or culture medium for assays, ensuring the final DMSO concentration is non-cytotoxic (e.g., <0.1%) [1] [2].
- **Positive Controls:** When testing PAI-1 inhibition, consider including established positive controls if available, such as other documented PAI-1 inhibitors (e.g., AZ3976 [5]).
- **Activity Verification:** The specific activity of the PAI-1 protein used in your assays can significantly impact results. It is recommended to verify the activity percentage of commercial or in-house PAI-1 preparations [5].
- **Pathway Complexity:** Be aware that PAI-1 has multifaceted roles in various signaling pathways (e.g., interacting with vitronectin and LDLR-related protein 1 [LRP1]) beyond inhibiting plasminogen

activators, which could influence experimental outcomes in complex biological systems [6] [4].

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